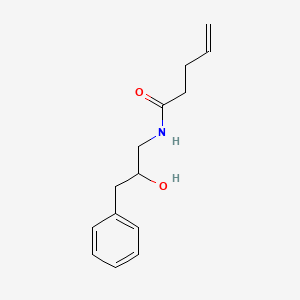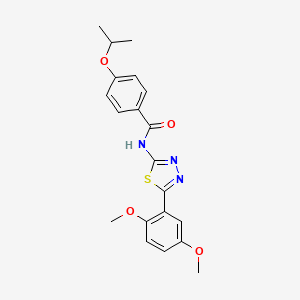
N-(2-hydroxy-3-phenylpropyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-hydroxy-3-phenylpropyl)pent-4-enamide” is a chemical compound that has been studied in the context of olefin hydroamidation reactions . It is synthesized from pent-4-enoic acid and 3-phenylpropan-1-amine .
Synthesis Analysis
The synthesis of “this compound” involves a procedure starting from pent-4-enoic acid and 3-phenylpropan-1-amine . The product is purified by silica gel column chromatography (hexane/acetone) to afford a light-yellow oil .Chemical Reactions Analysis
“this compound” is involved in olefin hydroamidation reactions . Enamines, like other weak bases, add 1,4 to enones . The end product is a 1,5 dicarbonyl compound .Scientific Research Applications
Antibacterial Activity
A study on novel enaminones, including N-(2-hydroxy-3-phenylpropyl)pent-4-enamide derivatives, showed that these compounds have mild antibacterial activity without cytotoxic effects. The research highlighted the importance of the hydroxy group and its position on the aromatic ring in influencing biological activities, suggesting potential applications in developing non-toxic antibacterial agents (Cindrić et al., 2018).
Electro-Optical Materials
The synthesis of blue-light-emitting rigid-rod polyamides and polyimides, prepared from similar compounds, demonstrated their potential in electronic and optoelectronic devices. These materials exhibited enhanced solubility, thermal stability, and strong blue fluorescence, which could be useful for developing new types of display technologies (Spiliopoulos & Mikroyannidis, 1998).
Tissue Engineering
Research on poly(N-isopropylacrylamide)-based macromers, which share structural similarities, demonstrated their potential in tissue engineering and cellular delivery applications. These materials can undergo both thermal and chemical gelation, providing a versatile platform for creating stable, biocompatible scaffolds for tissue engineering purposes (Hacker et al., 2008).
Anticonvulsant Activity
Cinnamamide derivatives, including structures related to this compound, have been studied for their anticonvulsant activity. Crystallographic studies of these derivatives provided insights into their potential as anticonvulsant agents, highlighting the role of specific substituents and structural features in their activity (Żesławska et al., 2017).
Biomimetic Composites
The development of biomimetic nano-hydroxyapatite/poly(hexamethylene adipamide) composites using acicular nano-hydroxyapatite crystals demonstrated potential applications in mimicking natural bone. These composites, which could be related to the structural framework of this compound derivatives, offer promising directions for creating materials that closely match the properties of natural bone for use in medical implants and tissue engineering (Wang et al., 2002).
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-14(17)15-11-13(16)10-12-7-5-4-6-8-12/h2,4-8,13,16H,1,3,9-11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDHEBYKPEUGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2390361.png)
![5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2390363.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)

![Ethyl 4-[[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2390366.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2390368.png)






![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)
